2-(4-(4-Chlorophenoxy)phenyl)acetic acid
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Overview
Description
2-(4-(4-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol It is characterized by the presence of a chlorophenoxy group attached to a phenylacetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and π–π stacking .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and cell growth .
Pharmacokinetics
The compound’s molecular weight (26269) and its predicted solubility suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. One common method includes dissolving phenol in dichloromethane, followed by the addition of iron(III) chloride and a small amount of sodium hypochlorite. The reaction mixture is then heated and maintained at a temperature of 25-30°C until the reaction is complete. The product is then precipitated, separated, and purified .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(4-Chlorophenoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-(4-Chlorophenoxy)phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Comparison with Similar Compounds
- 2-Chlorophenoxyacetic acid
- 2-Fluorophenoxyacetic acid
- 2-Methyl-4-chlorophenoxyacetic acid
Comparison: Compared to similar compounds, 2-(4-(4-Chlorophenoxy)phenyl)acetic acid is unique due to the presence of both a chlorophenoxy group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 |
Source
|
Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148401-42-7 |
Source
|
Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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